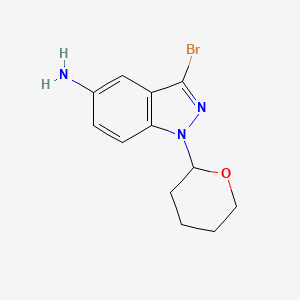

3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-(oxan-2-yl)indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O/c13-12-9-7-8(14)4-5-10(9)16(15-12)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITFDPUUMBYADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)N)C(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198165 | |

| Record name | 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788054-90-9 | |

| Record name | 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788054-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-amine, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine CAS number 1788054-90-9

An In-Depth Technical Guide to 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine (CAS: 1788054-90-9): A Key Intermediate in Modern Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of this compound, CAS number 1788054-90-9. This compound is a strategically important intermediate for researchers, medicinal chemists, and drug development professionals. Its value lies in the combination of a biologically significant indazole core with three distinct, orthogonally reactive functional groups: a versatile 3-bromo position for cross-coupling, a 5-amino group for amide and sulfonamide formation, and a stable yet readily cleavable N-1 tetrahydropyranyl (THP) protecting group. This document will elucidate the molecular profile of the compound, detail its synthesis and downstream applications, and provide essential safety and handling information, thereby serving as a critical resource for its effective utilization in complex synthetic campaigns.

Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, anti-HIV, and antibacterial properties.[2][3] This wide-ranging bioactivity has established the indazole nucleus as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

Numerous indazole-containing molecules have entered clinical trials or have been approved as therapeutic agents, underscoring the scaffold's importance.[3][4] The structural rigidity of the bicyclic system, combined with its specific hydrogen bonding capabilities (as both donor and acceptor), makes it an ideal pharmacophore for interacting with protein active sites, particularly the hinge regions of kinases.[4][5]

Caption: The core structure of 1H-indazole.

Part 2: Molecular Profile of this compound

A thorough understanding of the subject molecule's structure and the specific roles of its substituents is paramount for its strategic deployment in synthesis.

Structural Analysis and Physicochemical Properties

The compound's IUPAC name, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, precisely describes its key features: a 1H-indazole core substituted with a bromine atom at position C3, an amine at position C5, and a tetrahydropyranyl (THP) group on the N1 nitrogen.[6]

| Property | Value | Source |

| CAS Number | 1788054-90-9 | [6][7][8][9] |

| Molecular Formula | C12H14BrN3O | [6][10] |

| Molecular Weight | 296.17 g/mol | [6][10] |

| IUPAC Name | 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine | [6] |

| Synonyms | This compound | [7][8][9] |

The Strategic Importance of Each Functional Group

-

3-Bromo Group : This halogen serves as a highly versatile synthetic handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, enabling extensive Structure-Activity Relationship (SAR) exploration.

-

5-Amino Group : As a primary aromatic amine, this group is a potent nucleophile. It is readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in reductive amination protocols. This position is crucial for tailoring the solubility, polarity, and specific interactions of the final molecule with its biological target.

-

1-(oxan-2-yl) (THP) Group : The tetrahydropyranyl moiety is one of the most common and reliable protecting groups for alcohols, phenols, and, in this case, the N-H of a heterocyclic amine.[11][12][13] Its installation is necessary to prevent unwanted side reactions at the acidic N1 proton during subsequent synthetic steps, particularly those involving strong bases or organometallics. The THP group is exceptionally stable to basic, reductive, oxidative, and nucleophilic conditions but can be cleanly removed under mild acidic conditions, ensuring the final restoration of the native indazole N-H for critical hydrogen bonding interactions.[14]

Caption: Workflow for THP protection and deprotection.

Part 3: Synthesis and Reaction Pathways

The synthesis of this compound is a logical, multi-step process that builds upon established heterocyclic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The THP group is disconnected first, revealing the core 3-bromo-1H-indazol-5-amine. This core is then derived from the cyclization of a substituted benzonitrile with hydrazine.

Caption: Retrosynthetic pathway for the title compound.

Detailed Synthetic Protocol

The following protocols are based on established literature precedents for the synthesis of analogous indazole derivatives.[4][15]

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol (approx. 10 mL per mmol of substrate), add hydrazine hydrate (80-99%, 5.0-10.0 eq).[4][16]

-

Transfer the mixture to a sealed reaction vessel suitable for heating under pressure.

-

Heat the reaction mixture to 90-120 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine.

-

The resulting crude solid can be purified by recrystallization from a solvent like ethanol or by silica gel column chromatography to afford 5-bromo-1H-indazol-3-amine as a solid.[16]

Step 2: N-1 Protection to yield this compound

-

Dissolve 5-bromo-1H-indazol-3-amine (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq).

-

Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 eq).

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Once the reaction is complete, quench the catalyst by adding a mild base, such as saturated sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure title compound.

Key Downstream Applications

The true utility of this intermediate is demonstrated in its subsequent reactions to build molecular complexity.

Caption: Key downstream synthetic routes from the title compound.

Protocol Example: Suzuki Coupling at the 3-Position

-

In a reaction vessel, combine this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[4]

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C until the starting material is consumed.

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue via column chromatography to obtain the 3-aryl-1-(THP)-1H-indazol-5-amine product.

Part 4: Applications in Drug Discovery

The 1H-indazole-3-amine fragment is a well-established hinge-binding motif in many kinase inhibitors.[4][5] The title compound is an ideal precursor for synthesizing libraries of potential kinase inhibitors. The 3-position can be elaborated with various aromatic and heteroaromatic groups to target the ATP-binding pocket, while the 5-amino group can be functionalized to interact with the solvent-exposed region, improving properties like solubility and cell permeability.

For instance, a research program might use this intermediate to synthesize analogs of known FGFR inhibitors by introducing substituted phenyl rings at the 3-position and various acyl groups at the 5-position, followed by a final THP deprotection step to reveal the bioactive molecule.[5]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential.

-

Hazard Identification : While specific toxicology data for this compound is not widely available, related bromo-anilines and heterocyclic compounds are often classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[17][18] Assume the compound has these properties and handle accordingly.

-

Handling : Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20] Avoid inhalation of dust or contact with skin and eyes.[19]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term storage to prevent degradation.

Conclusion

This compound is more than just a catalog chemical; it is a sophisticated and highly valuable building block for medicinal chemistry and drug discovery. Its pre-installed, orthogonally reactive functional groups—the bromo, amino, and protected indazole nitrogen—provide a streamlined and efficient pathway to complex molecular architectures. By leveraging this intermediate, researchers can rapidly generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents targeting a wide range of diseases.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

What is a THP protecting group, and how is it used in organic synthesis?. Proprep. Available at: [Link]

-

Tetrahydropyran. Wikipedia. Available at: [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

-

Indazole. Wikipedia. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Available at: [Link]

-

This compound. BOJNSCI. Available at: [Link]

-

3-bromo-1H-indazol-5-amine. PubChem. Available at: [Link]

-

CAS No. 1356087-96-1. Chemsrc. Available at: [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). Available at: [Link]

-

6-Bromo-1-tetrahydropyran-2-yl-indazol-5-amine. PubChem. Available at: [Link]

-

SAFETY DATA SHEET. NOVA Chemicals. Available at: [Link]

-

(3-Bromo-1,2-oxazol-5-yl)methanamine. PubChem. Available at: [Link]

-

CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine. BU CyberSec Lab. Available at: [Link]

-

Indazoles. AMERICAN ELEMENTS®. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]

- Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

-

Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. ACS Publications. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

-

(PDF) 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. ResearchGate. Available at: [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. PubMed. Available at: [Link]

-

Indazolone synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 97% | CAS: 1788054-90-9 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. This compound [bojnsci.com]

- 9. benchchem.com [benchchem.com]

- 10. 6-Bromo-1-tetrahydropyran-2-yl-indazol-5-amine | C12H14BrN3O | CID 155285148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. total-synthesis.com [total-synthesis.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. (3-Bromo-1,2-oxazol-5-yl)methanamine | C4H5BrN2O | CID 2763221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. novachem.com [novachem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical properties of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its structure is built upon a 1H-indazole scaffold, a bicyclic system that is a prominent privileged structure in numerous pharmacologically active agents. The molecule is further functionalized with a bromine atom at the 3-position and an amine group at the 5-position, providing two orthogonal reactive sites for synthetic diversification.

The introduction of an oxan-2-yl (tetrahydropyranyl, THP) group at the N1 position of the indazole ring serves as a crucial strategic element. The THP group is a robust protecting group that masks the reactivity of the indazole N-H proton, thereby enabling selective chemical transformations at other positions on the scaffold. This design makes the compound a highly versatile building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in reaction design, purification, formulation, and predicting the drug-like properties of its derivatives.

This guide provides a comprehensive overview of the key physicochemical parameters of this compound, discusses its synthetic utility, and presents authoritative protocols for the experimental determination of its properties.

Chemical Identity and Structural Context

The structural features of the title compound are best understood in comparison to its parent amine. The addition of the THP protecting group significantly alters its physical properties, particularly molecular weight and lipophilicity.

| Attribute | This compound | 3-Bromo-1H-indazol-5-amine (Parent Compound) |

| Chemical Structure | ||

| CAS Number | 1788054-90-9[1] | 478837-59-1[2][3] |

| Molecular Formula | C₁₂H₁₄BrN₃O | C₇H₆BrN₃[2][3] |

| Molecular Weight | 296.16 g/mol | 212.05 g/mol [2][3] |

| Appearance | Predicted: White to off-white or pale brown solid | Pale brown solid |

Core Physicochemical Properties: An Expert Assessment

Direct experimental data for this specific N-protected intermediate is not widely published. Therefore, this section provides expert-derived predictions and estimations based on the known properties of its structural analogues, such as 5-aminoindazole and the parent 3-bromo-1H-indazol-5-amine.

| Physicochemical Parameter | Predicted Value / Profile | Rationale & Significance in Drug Development |

| Lipophilicity (LogP) | Predicted cLogP: ~3.0 - 3.5 | The parent compound, 3-bromo-1H-indazol-5-amine, has a predicted XlogP of 1.9.[2][4] The addition of the large, nonpolar THP group is expected to increase the LogP value by at least 1-1.5 units. This moderate lipophilicity is often favorable for cell membrane permeability, a key factor in drug absorption. |

| Aqueous Solubility | Predicted: Low to Very Low | The increased lipophilicity and crystalline nature suggest poor solubility in aqueous media. The basic amine group may allow for salt formation to improve solubility in acidic conditions, but the overall molecule is dominated by nonpolar character. This is a critical parameter for designing formulation strategies. |

| Basicity (pKa) | Predicted pKa: ~3.5 - 4.5 | The basicity is conferred by the exocyclic 5-amino group. Its pKa is expected to be similar to that of other 5-aminoindazoles, which behave like substituted anilines. At physiological pH (~7.4), the amine will be predominantly in its neutral, unprotonated form.[5] This influences receptor interactions and solubility. The indazole N-H is protected and thus not acidic. |

| Melting Point | Predicted: >150 °C | The parent 5-aminoindazole has a melting point of 175-178 °C.[6][7] The addition of the THP group and bromine increases molecular weight and likely maintains a stable crystal lattice, suggesting a relatively high melting point, indicative of a stable solid. |

Synthetic Utility and Reaction Workflow

The primary value of this compound lies in its capacity as a bifunctional synthetic intermediate. The THP group directs reactivity away from the indazole nitrogen, allowing for a predictable and controlled synthetic sequence.

-

Reactivity at C3-Br: The bromine atom is strategically positioned for transition-metal-catalyzed cross-coupling reactions. This site is commonly used for Suzuki, Stille, or Buchwald-Hartwig reactions to introduce new carbon-carbon or carbon-heteroatom bonds, forming the core of many kinase inhibitor scaffolds.

-

Reactivity at C5-NH₂: The primary amine is a versatile nucleophile. It can readily undergo acylation to form amides, reductive amination to form secondary amines, or serve as a nucleophile in substitution reactions.

This dual reactivity allows for the rapid generation of diverse compound libraries from a single, advanced intermediate.

Sources

- 1. This compound 97% | CAS: 1788054-90-9 | AChemBlock [achemblock.com]

- 2. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. PubChemLite - 3-bromo-1h-indazol-5-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. 5-Aminoindazole 97 19335-11-6 [sigmaaldrich.com]

- 7. 5-AMINOINDAZOLE CAS#: 19335-11-6 [m.chemicalbook.com]

3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The precise structural characterization of novel indazole derivatives is a cornerstone of drug discovery and development, directly impacting the understanding of structure-activity relationships (SAR), mechanism of action, and intellectual property. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a representative N-1 protected aminoindazole. We will delve into the causality behind the selection of analytical techniques, provide field-proven protocols, and interpret predictive data to establish an unambiguous molecular structure. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic molecules.

Introduction: The Analytical Challenge

This compound (Figure 1) presents a multifaceted analytical challenge. Its structure comprises a bicyclic aromatic indazole core, three key substituents (bromo, amino, and a tetrahydropyranyl group), and multiple potential points of isomerism.

-

Regioisomerism: The positions of the bromo (C3) and amino (C5) groups on the indazole ring must be confirmed.

-

Tautomerism & N-Substitution: The indazole ring can be substituted at the N-1 or N-2 position.[4] The attachment of the oxan-2-yl (tetrahydropyranyl, THP) group at the N-1 position must be unequivocally proven. The THP group is a common protecting group, often introduced to facilitate subsequent chemical transformations.[5][6]

-

Stereoisomerism: The introduction of the THP group creates a new chiral center at the anomeric carbon (C2' of the oxane ring), resulting in a mixture of diastereomers if the molecule is synthesized from a racemic source. This complexity is often reflected in NMR spectra.[7]

A definitive structural assignment, therefore, requires a synergistic application of multiple analytical techniques, where each method provides a unique and corroborating piece of the structural puzzle.

The Strategic Workflow for Structure Elucidation

A logical and efficient workflow is critical to piecing together the molecular structure. Our strategy begins with confirming the molecular formula and then systematically assembling the fragments and confirming their connectivity.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before dedicating resources to extensive NMR analysis, it is imperative to confirm the elemental composition. HRMS provides a highly accurate mass measurement, which is used to validate the molecular formula against the proposed structure.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Parameters:

-

Mass Range: 50-1000 m/z

-

Capillary Voltage: 3500 V

-

Source Temperature: 120 °C

-

Infusion Rate: 5 µL/min

-

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

Predicted Data & Interpretation For the molecular formula C₁₂H₁₄BrN₃O, the expected data provides two crucial points of validation.

| Parameter | Predicted Value | Rationale |

| Monoisotopic Mass | 295.0375 | Calculated for ¹²C₁₂, ¹H₁₄, ⁷⁹Br₁, ¹⁴N₃, ¹⁶O₁ |

| [M+H]⁺ (m/z) | 296.0448 | Mass of the protonated molecule |

| [M+2+H]⁺ (m/z) | 298.0427 | Due to the natural abundance of the ⁸¹Br isotope |

| Isotopic Ratio | ~1:1 | The characteristic pattern for a molecule containing one bromine atom |

The observation of a doublet peak at ~296 and ~298 m/z with nearly equal intensity is a hallmark signature of a monobrominated compound, providing strong initial evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. While 1D NMR (¹H and ¹³C) provides information about the chemical environment of each nucleus, 2D NMR experiments (COSY, HSQC, HMBC) are essential for assembling the molecular puzzle, especially for distinguishing between isomers.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[8]

-

Instrumentation: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.

-

Experiments:

-

¹H NMR: Standard proton spectrum to identify all unique proton signals, their integrations, and coupling patterns.

-

¹³C{¹H} NMR: Proton-decoupled carbon spectrum to identify all unique carbon signals.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals to carbon signals over two or three bonds. This is the key experiment for connecting non-adjacent molecular fragments.

-

Predicted Data & Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) | Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Key HMBC Correlations | | :--- | :--- | :--- | :--- | :--- | :--- | | Indazole Core | | 3 | ~120 | - | - | - | H4, H7 | | 3a | ~122 | - | - | - | H4, H1' | | 4 | ~115 | ~7.50 | d | 1H | C3, C5, C7a | | 5 | ~145 | - | - | - | H4, H6, -NH₂ | | 6 | ~105 | ~6.80 | dd | 1H | C4, C7a | | 7 | ~125 | ~7.30 | d | 1H | C5, C3a | | 7a | ~140 | - | - | - | H6, H7 | | 5-NH₂ | - | ~5.50 | br s | 2H | C4, C5, C6 | | THP Group | | 1' (anomeric) | ~88 | ~5.70 | dd | 1H | C3a, C5' | | 2' | ~30 | ~2.10 / ~1.80 | m | 2H | C1', C3' | | 3' | ~25 | ~1.60 - 1.90 | m | 2H | C2', C4' | | 4' | ~22 | ~1.60 - 1.90 | m | 2H | C3', C5' | | 5' | ~68 | ~4.00 / ~3.70 | m | 2H | C1', C4' |

Key Interpretive Points:

-

Aromatic Region (¹H NMR): The three protons on the benzene portion of the indazole ring are expected to appear as a system of doublets and a doublet of doublets between 6.80 and 7.50 ppm. Their coupling constants will confirm their ortho and meta relationships.

-

Amine Protons (¹H NMR): A broad singlet around 5.50 ppm, which is exchangeable with D₂O, confirms the presence of the primary amine.

-

THP Group Complexity (¹H NMR): The signals for the THP protons will be complex multiplets in the aliphatic region (1.60 - 4.00 ppm).[7] The key signal is the anomeric proton (H1'), which is deshielded due to its attachment to both an oxygen and a nitrogen atom, appearing as a doublet of doublets around 5.70 ppm.[5]

-

Distinguishing N-1 vs. N-2 Isomers (HMBC): This is the most critical application of 2D NMR. An HMBC correlation from the anomeric proton of the THP group (H1') to the C7a carbon of the indazole ring is definitive proof of N-1 substitution. In an N-2 isomer, this proton would instead show a correlation to the C3 carbon.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups predicted by the structure. It serves as a quick quality check and corroborates findings from NMR and MS.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background: A background spectrum of the empty ATR crystal should be taken prior to sample analysis.

Predicted Data & Interpretation

-

3400-3200 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine (-NH₂).

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching from the THP group.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration of the amine.

-

~1580 & 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring system.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the THP ether linkage.

-

~600-500 cm⁻¹: C-Br stretching.

Single Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides a highly confident structural assignment, X-ray crystallography offers the ultimate, unambiguous proof.[4] It provides a three-dimensional map of electron density, revealing the exact spatial arrangement of every atom, thereby confirming connectivity, regiochemistry, and relative stereochemistry without ambiguity.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). This is often the most challenging step.[1]

-

Data Collection: Mount a selected crystal on a diffractometer. Collect X-ray diffraction data at a controlled low temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software (e.g., SHELXS, Olex2). The final refined structure provides precise bond lengths, bond angles, and torsional angles.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula and confirms the presence of bromine. A comprehensive suite of 1D and 2D NMR experiments pieces together the molecular framework, definitively proving the substitution pattern and, most critically, the N-1 linkage of the THP protecting group via key HMBC correlations. Infrared spectroscopy provides rapid confirmation of the expected functional groups. Finally, single-crystal X-ray crystallography, when achievable, serves as the gold standard for absolute structural validation. This integrated analytical strategy ensures the highest degree of confidence in the final structure, a prerequisite for advancing novel chemical entities in a research and development setting.

References

- Benchchem. A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole.

- ResearchGate. Structure of our indazole derivatives.

-

Silva, A. M. S., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available from: [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]

- ResearchGate. Structures and activities of indazole derivatives 9 u–z.

- Kocienski, P. J. (1994). Protective Groups. Georg Thieme Verlag. (General reference for properties of protecting groups like THP).

- ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available from: [Link]

- Fichez, J., Busca, P., & Prestat, G. Recent Advances in Aminopyrazoles Synthesis and Functionalization.

-

Austin Publishing Group. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. Available from: [Link]

- ResearchGate. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives.

-

Beilstein-Institut. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. Available from: [Link]

-

National Center for Biotechnology Information. (2018). N‑Heterocyclic Olefins of Pyrazole and Indazole. ACS Omega. Available from: [Link]

-

National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Available from: [Link]

-

National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Available from: [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Substituted Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological effects of substituted indazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The content herein is structured to provide not just a compilation of facts, but a causal understanding of experimental design and mechanistic principles, grounded in authoritative scientific literature.

The Indazole Core: A Foundation for Diverse Pharmacological Action

Indazole and its derivatives are relatively rare in nature, yet synthetic analogues have demonstrated a remarkable array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The two tautomeric forms, 1H-indazole and 2H-indazole, allow for diverse chemical modifications, leading to compounds with tailored biological activities. The 1H-tautomer is generally more thermodynamically stable.[2] The ability of the indazole nucleus to act as a bioisostere for other aromatic systems, such as indole, and its capacity to engage in various non-covalent interactions with biological targets are key to its success as a pharmacophore.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Substituted indazole derivatives have shown significant promise as anticancer agents, with several compounds progressing to clinical use.[3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Dominant Mechanism

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases.[4] Dysregulation of kinase activity is a frequent event in many cancers, making them attractive therapeutic targets.

-

Pim Kinase Inhibition: A novel series of 1H-indazole derivatives has been identified as potent inhibitors of pan-Pim kinases. For instance, compound 82a demonstrated impressive activity against Pim-1, Pim-2, and Pim-3 with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively.[5][6]

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Certain 3-substituted 1H-indazoles have been shown to be effective inhibitors of the IDO1 enzyme. Compounds 121 and 122 exhibited potent inhibitory activity with IC₅₀ values of 720 and 770 nM, respectively.[6] Structure-activity relationship (SAR) studies indicate that the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position are crucial for this activity.[6]

-

Cyclin-Dependent Kinase 8 (CDK8) Inhibition: A novel 1H-indazole derivative, compound 114 , was identified as a potent and selective inhibitor of CDK8 with an IC₅₀ of 2.3 nM.[5]

Below is a diagram illustrating the general principle of kinase inhibition by indazole derivatives, where the indazole core often acts as a hinge-binding motif in the ATP-binding pocket of the kinase.

Caption: Kinase inhibition by substituted indazole derivatives.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds against cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the substituted indazole derivatives and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Indazole Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| 6o | K562 (chronic myeloid leukemia) | 5.15 | [3] |

| 82a | Pim-1 Kinase | 0.0004 | [5][6] |

| 121 | IDO1 Enzyme | 0.720 | [6] |

| 114 | CDK8 Kinase | 0.0023 | [5] |

| 83 | MM1.S (multiple myeloma) | 0.64 | [6] |

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Several indazole derivatives have demonstrated potent anti-inflammatory activity, offering potential therapeutic avenues for a range of inflammatory conditions.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit key mediators of the inflammatory response.[1][7]

-

COX-2 Inhibition: Some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1]

-

Cytokine Inhibition: These compounds can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]

-

Free Radical Scavenging: Certain derivatives exhibit antioxidant properties by scavenging free radicals, which are known to contribute to inflammatory processes.[1]

The following diagram illustrates the workflow for evaluating the anti-inflammatory activity of indazole derivatives using the carrageenan-induced paw edema model.

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[1]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

Compound Administration: Administer the substituted indazole derivative or vehicle (e.g., saline) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Assay | Result | Reference |

| Indazole | Carrageenan-induced paw edema (100 mg/kg) | 61.03% inhibition at 5h | [1] |

| 5-Aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | 83.09% inhibition at 5h | [1] |

| 6-Nitroindazole | IL-1β Inhibition | IC₅₀ = 100.75 µM | [1] |

| 5-Aminoindazole | TNF-α Inhibition | IC₅₀ = 12.32 µM | [1] |

Antimicrobial Activities: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted indazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare serial twofold dilutions of the substituted indazole derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of Indazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | 64-128 | [4] |

| Compound 5 | S. epidermidis | 64-128 | [4] |

| Compound 2 & 3 | E. faecalis | Some activity | [4] |

Neuroprotective Effects: A Potential Frontier in Neurological Disorders

Emerging evidence suggests that substituted indazole derivatives may offer therapeutic benefits for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Mechanisms of Neuroprotection

The neuroprotective actions of indazole derivatives are being actively investigated, with several potential mechanisms identified.

-

Inhibition of Tau Hyperphosphorylation: The indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to inhibit the hyperphosphorylation of tau protein, a key pathological feature of several neurodegenerative disorders.[7] In vitro studies using SH-SY5Y cells demonstrated that AMI increased cell viability and reduced apoptosis induced by the neurotoxin MPP+.[7]

-

Kinase Inhibition in Neurological Pathways: Indazole derivatives can inhibit kinases such as Glycogen Synthase Kinase 3 (GSK3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathogenesis of neurodegenerative diseases.[5]

-

Glutaminyl Cyclase (QC) Inhibition: Potent and selective QC inhibitors based on the indazole scaffold have been developed as potential treatments for Alzheimer's disease. These compounds aim to reduce the formation of the toxic pyroglutamate form of amyloid-β (pE-Aβ).[8]

The following diagram illustrates the proposed neuroprotective mechanism of an indazole derivative in a cellular model of Parkinson's disease.

Caption: Neuroprotective mechanism of an indazole derivative.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.

Principle: Neurotoxins such as MPP+ (a mitochondrial complex I inhibitor) or amyloid-beta peptides are used to induce neuronal cell death. The ability of a test compound to prevent or reduce this cell death indicates its neuroprotective potential.

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium.

-

Cell Seeding: Plate the cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the substituted indazole derivative for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 1.5 mM MPP+ for 24 hours).[9]

-

Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the indazole derivative compared to the neurotoxin-treated control.

Quantitative Data: Neuroprotective Activity of Indazole Derivatives

| Compound | Model System | Effect | Reference |

| AMI | MPP+-induced SH-SY5Y cells | Increased cell viability, reduced apoptosis | [7] |

| 3-methylindazole-6-yl derivative | Glutaminyl Cyclase Inhibition | IC₅₀ = 3.2 nM | [8] |

| 3-methylindazole-5-yl derivative | Glutaminyl Cyclase Inhibition | IC₅₀ = 2.3 nM | [8] |

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into substituted indazole derivatives has generated a wealth of SAR data, providing a roadmap for the rational design of new and more potent therapeutic agents. For example, in the context of IDO1 inhibition, the presence of the 1H-indazole ring and a carbohydrazide moiety at the C3 position are critical for activity.[6]

The future of indazole-based drug discovery lies in the continued exploration of novel substitution patterns to enhance potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the identification of promising new candidates. Furthermore, the investigation of indazole derivatives as dual-target or multi-target agents holds significant potential for the treatment of complex multifactorial diseases.

Conclusion

Substituted indazole derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their demonstrated efficacy across a range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegeneration, underscores the importance of the indazole scaffold in drug discovery. This technical guide has provided a comprehensive overview of their biological activities, elucidated key mechanisms of action, and presented detailed experimental protocols to aid in their evaluation. By leveraging the insights and methodologies outlined herein, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

-

Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

-

Zhang, L., et al. (2020). AMI, an Indazole Derivative, Improves Parkinson's Disease by Inhibiting Tau Phosphorylation. Frontiers in Molecular Neuroscience, 13, 165. [Link]

-

Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Gaikwad, D. D., et al. (2021). Importance of Indazole against Neurological Disorders. Current Drug Targets, 22(14), 1636-1653. [Link]

-

Sathe, A. G., et al. (2020). A small open-label, prospective, multiple-ascending-dose study of oral ursodeoxycholic acid in Parkinson's disease. Movement Disorders, 35(10), 1887-1893. [Link]

-

Thanoi, S., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Antioxidants, 12(5), 1085. [Link]

-

Mal, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 386-411. [Link]

-

Aday, B. N., et al. (2022). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 58(11), 1594. [Link]

-

Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Cunha, R. A., et al. (2021). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 13(10), 1576. [Link]

-

Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. [Link]

-

Gaikwad, D. D., et al. (2021). Importance of Indazole against Neurological Disorders. Current Drug Targets, 22(14), 1636-1653. [Link]

-

Lee, J., et al. (2022). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 244, 114837. [Link]

-

Pérez-Areales, F. J., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2349-2365. [Link]

-

Wang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(10), 2005-2019. [Link]

-

Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

-

Nanni, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Antibiotics, 12(3), 555. [Link]

-

Pérez-Areales, F. J., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2349-2365. [Link]

-

Lee, J., et al. (2022). Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 244, 114837. [Link]

-

Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(1), 123-137. [Link]

-

Li, T., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

Sources

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis | bioRxiv [biorxiv.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone of contemporary medicinal chemistry, recognized for its privileged role in the architecture of numerous clinically significant therapeutic agents, particularly in oncology. This guide provides a detailed technical exploration of a highly versatile and strategically important building block: 3-Bromo-1-(oxan-2-yl)-1H-indazol-5-amine . We will dissect its synthesis, underscore the rationale behind its design, and present its application in the construction of advanced molecular entities, with a focus on kinase inhibitors. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering not only established protocols but also the underlying scientific principles that govern their successful implementation.

Introduction: The Indazole Moiety and the Strategic Advantage of this compound

The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole and has demonstrated a remarkable capacity to interact with a wide array of biological targets.[1] Its derivatives are prominent in numerous approved drugs, including the anti-inflammatory agent Bendazac and the multi-kinase inhibitor Pazopanib.[1] The power of the indazole scaffold lies in its ability to form critical hydrogen bonding interactions, often mimicking the adenine hinge-binding motif in ATP-competitive kinase inhibitors.

The subject of this guide, this compound, is not merely another indazole derivative but a meticulously designed building block offering a trifecta of synthetic advantages:

-

The 3-Bromo Position: This serves as a versatile synthetic handle, primed for elaboration through a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl and heteroaryl moieties, a cornerstone of structure-activity relationship (SAR) studies.

-

The 5-Amino Group: This nucleophilic center provides a vector for further functionalization, enabling the attachment of solubilizing groups, pharmacophores, or linkers to explore different regions of a target's binding pocket.

-

The N1-Oxanyl (THP) Protecting Group: The tetrahydropyranyl (THP) group offers robust protection of the indazole nitrogen, ensuring regiochemical control during subsequent reactions and preventing unwanted side reactions. Its stability under a range of conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step syntheses.

This strategic combination of functionalities makes this compound a powerful tool for the rapid generation of compound libraries and the optimization of lead candidates in drug discovery programs.

Synthesis of the Building Block: A Validated Three-Step Approach

The synthesis of this compound is a logical and efficient sequence that begins with commercially available 5-nitro-1H-indazole. The process is designed to be robust and scalable.

Caption: Synthetic pathway to this compound.

Step 1: Regioselective Bromination of 5-Nitro-1H-indazole

The initial step involves the selective bromination of 5-nitro-1H-indazole at the C3 position. The electron-withdrawing nature of the nitro group at C5 deactivates the benzene ring towards electrophilic substitution, thereby directing the bromination to the electron-rich pyrazole ring.

Experimental Protocol:

-

Under a nitrogen atmosphere, charge a three-necked flask with 5-nitro-1H-indazole (1.0 eq).

-

Add N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 g/mL and begin stirring.

-

Cool the reaction mixture to -5°C using an appropriate cooling bath.

-

Slowly add a solution of bromine (1.1 eq) in DMF dropwise, maintaining the temperature between 0 and -5°C.

-

After the addition is complete, allow the reaction to stir at this temperature for 1 hour.

-

Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by quenching with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-5-nitro-1H-indazole. A patent for this process reports a yield of up to 95%.[2]

Step 2: N-Protection with a Tetrahydropyranyl (THP) Group

Protection of the indazole N1-position is crucial for preventing side reactions in subsequent cross-coupling and functionalization steps. The THP group is introduced via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).

Experimental Protocol:

-

Dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate (0.05-0.1 eq).

-

Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.[3]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole, can be purified by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

The final step in the synthesis of the building block is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Experimental Protocol:

-

Dissolve 3-bromo-5-nitro-1-(oxan-2-yl)-1H-indazole (1.0 eq) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 wt%).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, which is often of sufficient purity for use in the next step or can be further purified by crystallization or chromatography.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The strategic placement of the bromine atom and the amino group on the THP-protected indazole core makes this building block exceptionally valuable for creating libraries of potential kinase inhibitors. The two primary transformations employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: Key synthetic transformations using the building block.

Suzuki-Miyaura Cross-Coupling at the C3-Position

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C3 position of the indazole core. This is critical for probing the hydrophobic regions of the ATP-binding pocket of kinases.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to 80-100°C and monitor by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.[3]

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95 |

| 2 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | ~80-90 |

| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~75-85 |

Note: Yields are estimates based on typical Suzuki-Miyaura reactions with similar substrates and are for illustrative purposes.

Buchwald-Hartwig Amination at the C3-Position

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 3-aminoindazole derivatives.[2] This is another key diversification strategy in kinase inhibitor synthesis.

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS).

-

Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

-

Seal the reaction vessel and heat to 80-110°C until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purification is typically achieved by column chromatography.

Deprotection of the THP Group

The final step in many synthetic sequences is the removal of the THP protecting group to reveal the free N-H of the indazole, which is often crucial for hinge-binding interactions with the target kinase. This is typically achieved under mild acidic conditions.

Experimental Protocol for THP Deprotection:

-

Dissolve the THP-protected indazole derivative in a protic solvent such as methanol, ethanol, or isopropanol (IPA).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (a few drops of concentrated HCl or a solution of HCl in the alcohol solvent) or p-toluenesulfonic acid monohydrate.[4]

-

Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is usually complete within a few hours.

-

Upon completion, neutralize the acid with a mild base such as saturated aqueous sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.

Conclusion and Future Perspectives

This compound stands out as a preeminent building block in the medicinal chemist's toolkit. Its rational design enables a modular and efficient approach to the synthesis of complex, biologically active molecules. The orthogonal reactivity of the 3-bromo and 5-amino positions, combined with the robust and readily cleavable THP protecting group, provides a streamlined pathway for the exploration of extensive chemical space. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the strategic application of such versatile intermediates will be paramount to accelerating the drug discovery process. The protocols and principles outlined in this guide are intended to empower researchers to fully leverage the potential of this exceptional building block in their quest for the next generation of innovative medicines.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

A mild and efficient THP protection of indazoles and benzyl alcohols in water. (2018). SpringerLink. [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). MDPI. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). MDPI. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

-

Mild THP removal/hydrolysis? ResearchGate. [Link]

Sources

The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibition - A Technical Guide

Foreword: The Enduring Quest for Kinase Inhibitor Specificity

In the landscape of modern drug discovery, particularly in oncology, the protein kinase family has emerged as a pivotal target class. Their deregulation is a hallmark of numerous human diseases. The indazole core, a bicyclic heteroaromatic system, has risen to prominence as a "privileged scaffold" in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel indazole-based kinase inhibitors, moving beyond a mere recitation of facts to an integrated understanding of the strategic decisions and scientific principles that underpin this critical area of research. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Keystone in Kinase Inhibition

The indazole ring system, with its fused benzene and pyrazole rings, offers a unique combination of structural rigidity and hydrogen bonding capabilities. The presence of two nitrogen atoms, one pyrrolic and one pyridinic, allows for diverse substitution patterns and interactions with kinase active sites.[3][4] Notably, commercially successful anticancer drugs such as Axitinib, Pazopanib, and Niraparib feature the indazole core, underscoring its therapeutic significance.[1][2]

The strategic importance of the indazole scaffold lies in its ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site. The specific substitution patterns on the indazole ring are crucial for achieving potency and selectivity for a particular kinase target.[5]

The Drug Discovery Workflow: From Concept to Candidate

The journey of discovering a novel indazole-based kinase inhibitor is a multi-stage process that requires a synergistic interplay of computational modeling, synthetic chemistry, and biological evaluation.

Caption: A generalized workflow for kinase inhibitor drug discovery.

Target Selection: Identifying the Key Players in Disease

The initial and most critical step is the selection of a kinase target that is a key driver of the disease pathology. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established target in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] Overexpression of VEGFR-2 is observed in various cancers, making it a prime target for indazole-based inhibitors like Pazopanib.[2][6]

Hit Identification: Finding the Initial Spark

Once a target is validated, the next step is to identify "hits"—small molecules that exhibit inhibitory activity against the target kinase. Several strategies are employed:

-

High-Throughput Screening (HTS): This involves screening large libraries of compounds for activity against the target kinase. An indazole hit compound with micromolar activity against Tpl2 kinase was identified through an HTS campaign.[7]

-

Fragment-Based Lead Discovery (FBLD): This approach screens smaller, low-complexity molecules ("fragments") that bind to the target with low affinity. These fragments are then grown or linked together to generate more potent leads. A novel indazole-based AXL kinase inhibitor was developed using this approach, starting from an indazole fragment hit.[8]

-

In Silico and Knowledge-Based Design: Computational methods, such as molecular docking and virtual screening, are used to predict the binding of indazole derivatives to the kinase active site.[6][9] This approach, combined with existing knowledge of SAR, can guide the design of novel inhibitors.[10]

The Art of Synthesis: Crafting the Indazole Core

The ability to efficiently synthesize a diverse range of functionalized indazoles is paramount to a successful drug discovery program. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Comparative Analysis of Modern Synthetic Routes

Several modern synthetic strategies have been developed to access functionalized indazoles, each with its own advantages and limitations.[11]

| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |

| [3+2] Dipolar Cycloaddition | Good to excellent (>80%) | Broad tolerance for various functional groups | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[11] | Requires synthesis of sydnone precursors.[11] |

| Davis-Beirut Reaction | Good (60-90%) | Tolerates a range of alkyl and some aryl amines | Metal-free, uses inexpensive starting materials, versatile for synthesizing 2H-indazoles.[11] | Can be low-yielding with certain substrates.[11] |

| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to good | Broad scope with various directing groups | High atom economy, direct functionalization of C-H bonds | Often requires specific directing groups and expensive metal catalysts. |

Detailed Synthetic Protocols

The following are representative, step-by-step protocols for the synthesis of functionalized indazoles.

Protocol 1: Synthesis of a 2H-Indazole via [3+2] Dipolar Cycloaddition of a Sydnone and an Aryne [11]

-

Synthesis of N-Phenylsydnone (precursor):

-

Dissolve N-Phenylglycine (10.0 g, 66.2 mmol) in a mixture of acetic anhydride (20 mL) and acetic acid (20 mL).

-

Cool the solution to 0 °C and add sodium nitrite (5.0 g, 72.5 mmol) in portions over 30 minutes.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Pour the resulting mixture into ice water (200 mL) and collect the precipitate by filtration. Wash with cold water and dry to give N-nitroso-N-phenylglycine.

-

Add the intermediate to acetic anhydride (50 mL) and heat at 80 °C for 1 hour.

-

After cooling, pour the mixture into ice water. Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to afford N-phenylsydnone.

-

-

Cycloaddition Reaction:

-

To a solution of the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.2 equiv.) and N-phenylsydnone (1.0 equiv.) in anhydrous acetonitrile, add cesium fluoride (2.0 equiv.).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.

-

Protocol 2: Synthesis of a 1H-Indazole via Transition-Metal-Catalyzed C-H Activation/Annulation [11]

-

To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).

-

Evacuate and backfill the tube with argon.

-

Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).

-

Stir the reaction mixture at 80 °C for 24 hours.

-